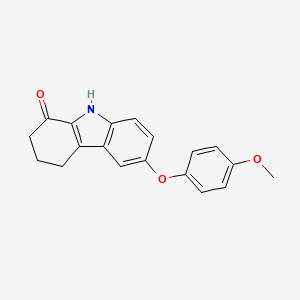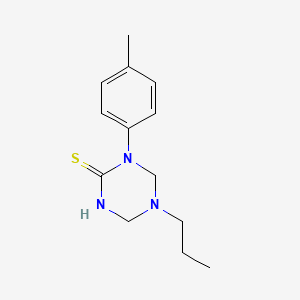![molecular formula C19H14N4O5S B11593029 (5Z)-2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593029.png)
(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5Z)-2-(3,4-DIMETHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxy and nitrophenyl groups
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-2-(3,4-Dimethoxyphenyl)-5-(4-Nitrobenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on umfasst in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren beinhaltet die Kondensation von 3,4-Dimethoxybenzaldehyd mit 4-Nitrobenzaldehyd in Gegenwart einer Base, um das entsprechende Benzyliden-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Thiosemicarbazid umgesetzt, um den Thiazolring zu bilden, gefolgt von einer Cyclisierung mit Hydrazin, um den Triazolring zu bilden. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses steigern. Außerdem werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
(5Z)-2-(3,4-Dimethoxyphenyl)-5-(4-Nitrobenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, um die entsprechenden Amine oder Alkohole zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladiumkatalysatoren, Salpetersäure und Halogene. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und Drücken durchgeführt, um Selektivität und Ausbeute zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind substituierte Thiazolo-Triazole, Amine und Alkohole, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (5Z)-2-(3,4-Dimethoxyphenyl)-5-(4-Nitrobenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung hat diese Verbindung als bioaktives Molekül mit antimikrobiellen und antikanzerogenen Eigenschaften Potenzial gezeigt. Studien haben ihre Fähigkeit zur Hemmung des Wachstums bestimmter Bakterienstämme und Krebszelllinien gezeigt.
Medizin
In der medizinischen Chemie wird (5Z)-2-(3,4-Dimethoxyphenyl)-5-(4-Nitrobenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on auf sein Potenzial als Therapeutikum untersucht. Seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung.
Industrie
Im Industriesektor wird diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-2-(3,4-Dimethoxyphenyl)-5-(4-Nitrobenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren, was zu antimikrobiellen oder antikanzerogenen Wirkungen führt. Die Fähigkeit der Verbindung, Enzyme zu hemmen und zelluläre Prozesse zu stören, ist ein Schlüsselaspekt ihres Wirkmechanismus.
Wirkmechanismus
The mechanism of action of (5Z)-2-(3,4-DIMETHOXYPHENYL)-5-[(4-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethylacetoacetat: Ein weit verbreitetes chemisches Zwischenprodukt mit ähnlicher Reaktivität, aber unterschiedlichen strukturellen Merkmalen.
Acetylaceton: Eine weitere Verbindung mit einer ähnlichen funktionellen Gruppe, aber unterschiedlichen Anwendungen.
Diketen: Ein reaktives Zwischenprodukt, das bei der Synthese verschiedener organischer Verbindungen verwendet wird.
Einzigartigkeit
Was (5Z)-2-(3,4-Dimethoxyphenyl)-5-(4-Nitrobenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on auszeichnet, ist seine einzigartige Kombination aus einem Thiazol- und einem Triazolringsystem sowie das Vorhandensein von sowohl Dimethoxyphenyl- als auch Nitrobenzylidengruppen. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen machen.
Eigenschaften
Molekularformel |
C19H14N4O5S |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14N4O5S/c1-27-14-8-5-12(10-15(14)28-2)17-20-19-22(21-17)18(24)16(29-19)9-11-3-6-13(7-4-11)23(25)26/h3-10H,1-2H3/b16-9- |
InChI-Schlüssel |
IMXHGNYOPSCZAK-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11592948.png)
![methyl 4-[(3aS,4R,9bR)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11592950.png)
![1,3-dimethyl-5-(4-methylphenyl)-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592957.png)
![5-(2-methyl-4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11592961.png)

![3-(1-{[(2-bromophenyl)carbonyl]amino}-5-phenyl-1H-pyrrol-2-yl)propanoic acid](/img/structure/B11592965.png)
![(3aS,4R,9bR)-6-chloro-4-[4-(thietan-3-yloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11592970.png)
![13-benzylsulfanyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11592977.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592990.png)
![methyl (4Z)-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11592994.png)
![4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11593001.png)
![(5Z)-3-cyclohexyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593004.png)


